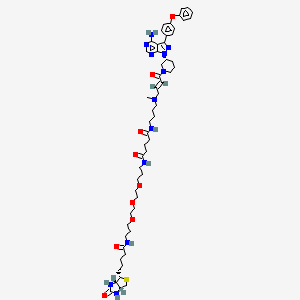![molecular formula C16H15N3O B1139397 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one CAS No. 103343-66-4](/img/structure/B1139397.png)
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a chemical compound that belongs to the benzodiazepine family. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Scientific Research Applications
Cytotoxic and Enzyme Inhibition Activity : This compound has been evaluated for in vitro activity as a cytotoxic agent on A2780/S cells and also as an inhibitor of cathepsin B, an enzyme implicated in cancer-related events (Spencer et al., 2009).
Antimicrobial and Anticancer Properties : A series of derivatives of this compound was synthesized and evaluated for antimicrobial and anticancer activities. One derivative showed significant potency against HCT 116 cancer cell lines, indicating potential for anticancer applications (Verma et al., 2015).
Neurotropic Activities : Some derivatives of this compound have shown high antihypoxic, tranquilizing, and anticonvulsant activity in vivo, suggesting neurotropic applications (Gaponov et al., 2016).
Synthesis Methods : Various methods for synthesizing this compound and its derivatives have been developed, including novel and mild synthesis techniques (Massah et al., 2016).
Receptor Binding Studies : Derivatives of this compound have been tested for their ability to bind to benzodiazepine receptors, with implications for developing anxiolytic drugs (Baraldi et al., 1985).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASGDJOVNIDEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














